molecular formula C10H19ClS4 B12573565 5-(Chloromethyl)-1,4,7,10-tetrathiacyclotridecane CAS No. 198056-90-5

5-(Chloromethyl)-1,4,7,10-tetrathiacyclotridecane

Cat. No.: B12573565
CAS No.: 198056-90-5
M. Wt: 303.0 g/mol
InChI Key: UFEHMXFHONQNMT-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,4,7,10-tetrathiacyclotridecane is a chemical compound characterized by the presence of a chloromethyl group attached to a tetrathiacyclotridecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,4,7,10-tetrathiacyclotridecane typically involves the reaction of 1,4,7,10-tetrathiacyclotridecane with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,4,7,10-tetrathiacyclotridecane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The sulfur atoms in the tetrathiacyclotridecane ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thioethers, and amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

5-(Chloromethyl)-1,4,7,10-tetrathiacyclotridecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,4,7,10-tetrathiacyclotridecane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The sulfur atoms in the tetrathiacyclotridecane ring can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloromethyl-2-methoxy-benzaldehyde
  • 5-Chloromethyl-2-hydroxyl-benzaldehyde
  • 5-Chloromethylfurfural

Uniqueness

5-(Chloromethyl)-1,4,7,10-tetrathiacyclotridecane is unique due to its tetrathiacyclotridecane ring structure, which imparts distinct chemical and physical properties. Unlike other chloromethyl compounds, it offers multiple reactive sites and a stable ring system, making it versatile for various applications.

Properties

CAS No.

198056-90-5

Molecular Formula

C10H19ClS4

Molecular Weight

303.0 g/mol

IUPAC Name

5-(chloromethyl)-1,4,7,10-tetrathiacyclotridecane

InChI

InChI=1S/C10H19ClS4/c11-8-10-9-14-5-4-12-2-1-3-13-6-7-15-10/h10H,1-9H2

InChI Key

UFEHMXFHONQNMT-UHFFFAOYSA-N

Canonical SMILES

C1CSCCSCC(SCCSC1)CCl

Origin of Product

United States

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